



Application Notes and Protocols for (3S,4R)-GNE-6893 in Immunology Research

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Compound of Interest		
Compound Name:	(3S,4R)-GNE-6893	
Cat. No.:	B15136690	Get Quote

(3S,4R)-GNE-6893, a potent, selective, and orally bioavailable small molecule inhibitor, is a valuable tool for immunology research, particularly in the study of T-cell regulation and cancer immunotherapy. Its primary mechanism of action is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor (TCR) signaling. These application notes provide detailed protocols for utilizing GNE-6893 to investigate and modulate immune responses.

Introduction to (3S,4R)-GNE-6893

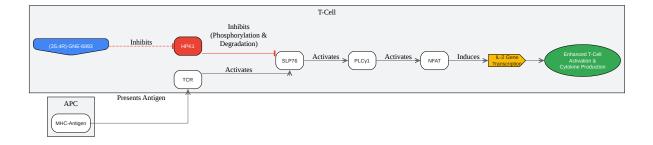
(3S,4R)-GNE-6893 is a highly potent inhibitor of HPK1 (also known as MAP4K1) with a Ki of less than 0.019 nM.[1] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2] It functions as a crucial negative regulator of T-cell activation, B-cell receptor signaling, and dendritic cell function.[2] By inhibiting HPK1, GNE-6893 effectively removes this brake on T-cell signaling, leading to enhanced T-cell activation, proliferation, and cytokine production.[3][4][5] This makes GNE-6893 a powerful research tool for studying the augmentation of anti-tumor immunity and for exploring potential therapeutic strategies in immuno-oncology.[2][6]

Mechanism of Action: HPK1 Inhibition

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 acts as a negative feedback loop in this pathway by phosphorylating and promoting the degradation of key signaling adaptors, such as SLP76.[7] The inhibition of



HPK1 by GNE-6893 prevents the phosphorylation of SLP76, thereby sustaining the downstream signaling required for T-cell activation and effector functions.[1]



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Figure 1: Simplified signaling pathway of HPK1 inhibition by **(3S,4R)-GNE-6893** in T-cell activation.

Applications in Immunology Research

(3S,4R)-GNE-6893 is a versatile tool for a range of immunological studies:

- T-Cell Functional Assays: Investigate the impact of HPK1 inhibition on T-cell proliferation, cytokine secretion (e.g., IL-2, IFN-y, TNF-α), and cytotoxic activity.
- Immuno-Oncology Models: Evaluate the potential of HPK1 inhibition to enhance anti-tumor immunity in both in vitro and in vivo cancer models.
- Signal Transduction Studies: Dissect the molecular mechanisms of TCR signaling and the role of HPK1 in regulating this pathway.



• Drug Discovery: Serve as a reference compound in the development of novel HPK1 inhibitors for therapeutic applications.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency and selectivity data for (3S,4R)-GNE-6893.

Parameter	Value	Assay	Reference
HPK1 Ki	< 0.019 nM	Biochemical Assay	[1]
pSLP76 IC50	44 nM	Jurkat Cell Assay	[1]
IL-2 Secretion EC50	6.4 nM	Primary Human T- Cells	[1]
Toble 1: In Vitro			

Table 1: In Vitro

Potency of (3S,4R)-

GNE-6893

Target Kinase	IC50 (nM)	Selectivity vs. HPK1	Reference
HPK1	< 0.019	-	[1]
LRRK2	31	> 1630x	[7]
Aurora B	46	> 2420x	[7]
GCK	1.3	> 69x	[7]
GLK	0.72	> 40x	[7]
Table 2: Kinase			

Table 2. Killase

Selectivity Profile of

(3S,4R)-GNE-6893



Species	Oral Bioavailability (%)	Reference		
Mouse	37	[4]		
Rat	30	[4]		
Dog	46	[4]		
Cynomolgus Monkey	53	[4]		
Human (predicted)	43	[4]		
Table 3: In Vivo				
Pharmacokinetic Properties of				
(3S,4R)-GNE-6893				

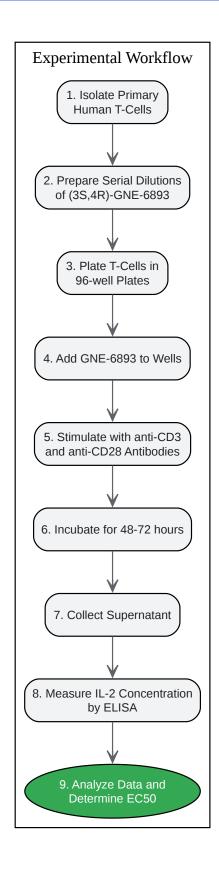
Experimental Protocols

Here are detailed protocols for key experiments using (3S,4R)-GNE-6893.

In Vitro T-Cell Activation and Cytokine Production Assay

This protocol details how to assess the effect of GNE-6893 on the activation of primary human T-cells and their subsequent IL-2 production.





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Figure 2: Workflow for in vitro T-cell activation and cytokine production assay.



Materials:

- · Primary human T-cells
- **(3S,4R)-GNE-6893** (stock solution in DMSO)
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
- Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
- 96-well cell culture plates
- Human IL-2 ELISA kit
- DMSO (vehicle control)

Procedure:

- Isolate Primary Human T-Cells: Isolate T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using a standard T-cell isolation kit.
- Prepare Compound Dilutions: Prepare a serial dilution of (3S,4R)-GNE-6893 in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Plate Cells: Seed the isolated T-cells in a 96-well plate at a density of 1 x 105 cells per well in 100 μL of culture medium.
- Add Compound: Add 50 μ L of the GNE-6893 dilutions or vehicle control (DMSO) to the respective wells.
- Stimulate T-Cells: Add 50 μ L of a solution containing anti-CD3 and anti-CD28 antibodies at pre-determined optimal concentrations.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.
- Collect Supernatant: Centrifuge the plate and carefully collect the supernatant.



- Measure IL-2 Production: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
- Data Analysis: Plot the IL-2 concentration against the log of the GNE-6893 concentration and determine the EC50 value using a non-linear regression analysis.

Western Blot Analysis of SLP76 Phosphorylation

This protocol is for assessing the inhibition of HPK1's downstream target, SLP76, in a cellular context.

Materials:

- Jurkat T-cell line
- (3S,4R)-GNE-6893
- Anti-CD3 and anti-CD28 antibodies
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-SLP76 (Ser376), anti-total-SLP76, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment: Culture Jurkat cells and treat with varying concentrations of GNE-6893 or vehicle control for 1-2 hours.
- Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 15-30 minutes.
- Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.



- SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane and probe with primary antibodies against phospho-SLP76, total SLP76, and a loading control. Subsequently, probe with the appropriate HRPconjugated secondary antibodies.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the phospho-SLP76 signal to total SLP76 and the loading control to determine the IC50 of GNE-6893 for SLP76 phosphorylation inhibition.

Concluding Remarks

(3S,4R)-GNE-6893 is a powerful and selective research tool for investigating the role of HPK1 in immune regulation. Its ability to robustly enhance T-cell activation and cytokine production makes it particularly valuable for studies in immuno-oncology and the fundamental biology of T-cell signaling. The provided protocols offer a starting point for researchers to incorporate this potent HPK1 inhibitor into their experimental designs. As with any small molecule inhibitor, it is crucial to include appropriate vehicle controls and to be mindful of potential off-target effects, although GNE-6893 has demonstrated a high degree of selectivity.[6][7]

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